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Compound of Interest

Compound Name: Gal[2Ac,346Bn]-beta-SPh

CAS No.: 183875-28-7

Cat. No.: B1460360

Get Quote

-Galactosides Audience: Synthetic Chemists, Glycobiologists, Drug Discovery Scientists

Executive Summary
The construction of

-glycosidic linkages is a pivotal challenge in carbohydrate chemistry. While per-benzylated
donors are highly reactive ("armed"), they often lack stereoselectivity, yielding

mixtures. Conversely, per-acetylated donors ensure

-selectivity via Neighboring Group Participation (NGP) but are often too unreactive ("disarmed")
for hindered acceptors.[1]

The Gal[2Ac,346Bn]-

-SPh donor represents the optimal "Goldilocks" solution:

C2-Acetyl Group: Guarantees exclusive

-selectivity via NGP.
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C3,4,6-Benzyl Groups: Provide "arming" electronic support, significantly enhancing reactivity

compared to per-acetylated equivalents.

Thiophenyl Anomeric Group: Offers excellent stability during intermediate handling and

versatile activation (e.g., NIS/TfOH).

This guide provides a validated protocol for synthesizing this donor and deploying it to create

biologically relevant glycoconjugates.

Donor Synthesis Protocol
Objective: Efficient preparation of Gal[2Ac,346Bn]-

-SPh starting from commercially available 3,4,6-tri-O-benzyl-D-galactal.

Retrosynthetic Analysis & Pathway
The most efficient route utilizes the "Glycal Assembly" strategy, avoiding the lengthy

protection/deprotection steps associated with starting from free galactose.
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Figure 1: Streamlined synthesis of the target donor via the 1,2-anhydro sugar intermediate.

Step-by-Step Methodology
Step 1: Epoxidation and Thiophenol Ring Opening
This one-pot sequence converts the glycal directly to the 2-OH thioglycoside.

Reagents: 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv), Dimethyldioxirane (DMDO, generated in

situ from Oxone/Acetone) or mCPBA, Thiophenol (PhSH), Triethylamine (Et

N).

Protocol:
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Dissolve 3,4,6-tri-O-benzyl-D-galactal (5.0 g, 12 mmol) in dry CH

Cl

(50 mL) and cool to 0°C.

Add a saturated solution of NaHCO

(50 mL) and Acetone (5 mL).

Slowly add Oxone (Potassium peroxymonosulfate) (1.5 equiv) in portions with vigorous

stirring. Monitor by TLC (Hexane/EtOAc 3:1) until the glycal disappears (formation of 1,2-

anhydro sugar).

Separate the organic layer, dry over Na

SO

, and concentrate cautiously (epoxides are sensitive). Alternatively, proceed directly in
solution.

Redissolve the crude epoxide in dry CH

Cl

. Add Thiophenol (1.5 equiv) and Et

N (0.5 equiv). Stir at room temperature for 2 hours.

Mechanism: The thiophenol attacks the

-epoxide from the back (inversion), yielding the

-thioglycoside with a free 2-OH.

Purification: Flash column chromatography (Hexane/EtOAc) yields Phenyl 3,4,6-tri-O-

benzyl-1-thio-

-D-galactopyranoside.

Step 2: Selective 2-O-Acetylation
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Reagents: Acetic Anhydride (Ac

O), Pyridine.

Protocol:

Dissolve the 2-OH intermediate (from Step 1) in Pyridine (10 mL per gram).

Add Ac

O (2.0 equiv) and a catalytic amount of DMAP (dimethylaminopyridine).

Stir at room temperature for 4 hours.

Quench with MeOH, dilute with DCM, and wash with 1M HCl (to remove pyridine),

saturated NaHCO

, and brine.

Concentrate and purify via silica gel chromatography.

Yield: Typically >85% for this step.

Characterization: Confirm the presence of the acetyl singlet (~2.0 ppm) and the downfield

shift of H-2 in

H-NMR.

Glycosylation Protocol
Objective: Use Gal[2Ac,346Bn]-

-SPh to synthesize a

-linked disaccharide (e.g., Gal-

-1,4-Glc).

Mechanistic Insight (The "Participating" Effect)
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The critical feature of this protocol is the Neighboring Group Participation (NGP).[1] Upon

activation of the thioglycoside, the carbonyl oxygen of the C2-acetate attacks the anomeric

center (C1), forming a five-membered dioxolenium ion intermediate. This intermediate blocks

the

-face, forcing the acceptor alcohol to attack from the

-face (top), ensuring exclusive 1,2-trans stereochemistry.
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Figure 2: Mechanism of stereoselective beta-glycosylation via NGP.

Standard Operating Procedure (SOP)
Reaction: Coupling Gal[2Ac,346Bn]-

-SPh with an Acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-

-D-glucopyranoside).

Preparation:

Co-evaporate the Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry Toluene (3x) to

remove trace water.

Dissolve the mixture in anhydrous DCM (Dichloromethane) or DCM/Et

O (solvent effect is secondary to NGP here, but DCM is standard). Concentration: 0.05 M -
0.1 M.

Add activated 4Å Molecular Sieves (powdered). Stir for 30 min at Room Temp, then cool to

-20°C.

Activation:
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Add N-Iodosuccinimide (NIS) (1.5 equiv) to the stirring mixture.

Add Triflic Acid (TfOH) (0.1 - 0.2 equiv) dropwise. Note: TMSOTf can also be used.

Observation: The reaction mixture typically turns dark red/purple (iodine generation).

Monitoring:

Monitor by TLC. The donor (SPh) should be consumed rapidly (15-60 min).

Look for the formation of a lower-running product (disaccharide).

Work-up:

Quench with saturated aqueous Na

S

O

(Sodium thiosulfate) to remove excess iodine (color changes from purple to clear).

Add saturated NaHCO

.[2]

Extract with DCM, dry over MgSO

, and concentrate.

Purification:

Silica gel flash chromatography.

Expected Result: Exclusive formation of the

-linked disaccharide.

Case Study & Data Summary
Target: Synthesis of a Lactose Derivative (Gal-
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-1,4-Glc).

Component Reagent/Condition Role

Donor
Gal[2Ac,346Bn]-

-SPh

Provides Galactose unit; C2-

Ac directs

-linkage.

Acceptor
Methyl 2,3,6-tri-O-benzyl-

-D-Glc

Nucleophile (4-OH is the

reactive site).

Promoter NIS / TfOH
Activates the thioglycoside

(SPh).

Solvent DCM (Anhydrous)
Solubilizes reactants; inert

medium.

Temp
-20°C

0°C

Low temp suppresses side

reactions (e.g., hydrolysis).

Yield 75 - 85%
High yield due to "armed"

benzyl groups at C3,4,6.

Selectivity only (>20:1) Controlled by C2-Ac NGP.

Deprotection Strategy
To obtain the final free glycoconjugate, the protecting groups must be removed in a specific

order.

Deacetylation (Zemplén):

Treat the disaccharide with catalytic NaOMe in dry MeOH (pH ~9-10).

Time: 1-4 hours.

Result: Removal of the C2-Acetyl group (and any other esters).

Hydrogenolysis (Global Deprotection):
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Dissolve the deacetylated product in MeOH/EtOAc.

Add Pd/C (10% loading) and stir under H

atmosphere (balloon pressure).

Time: 12-24 hours.

Result: Removal of all Benzyl (Bn) ether groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1460360/docs#application-note-synthesis-of-
glycoconjugates-using-gal-2ac-346bn-sph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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